7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Historical Context and Development of Imidazo[1,5-a]pyrazine Chemistry
The imidazo[1,5-a]pyrazine structural motif has emerged as one of the less extensively studied members of the azaindolizine family compared to its isomeric counterpart imidazo[1,2-a]pyrazine. The historical development of imidazo[1,5-a]pyrazine chemistry can be traced back to early investigations into heterocyclic systems containing bridgehead nitrogen atoms, where researchers recognized the potential of these scaffolds for pharmaceutical applications. The fundamental structure consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a bicyclic system with a bridgehead nitrogen atom that distinguishes it from other heterocyclic frameworks.
Early synthetic approaches to imidazo[1,5-a]pyrazine derivatives involved condensation reactions with tosylmethyl isocyanide with 2-pyrazinone derivatives, establishing foundational methodologies that would later be refined and expanded. The development of more sophisticated synthetic strategies has been driven by the recognition that substituted imidazo[1,5-a]pyrazine compounds exhibit interesting biological activities as inhibitors of various therapeutic targets, including Factor Xa, insulin-like growth-factor-I receptor, mammalian target of rapamycin, activated Cdc42-associated kinase, mitogen-activated protein kinase kinase, and Bruton's tyrosine kinase.
The synthetic methodologies for accessing imidazo[1,5-a]pyrazine derivatives have evolved significantly, with researchers developing novel one-pot conversion strategies involving mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. These advances have been complemented by the application of directed metalation strategies, which allow for regioselective functionalization at specific positions of the heterocyclic core. The historical progression of synthetic methods has demonstrated increasing sophistication in achieving selective modifications of the imidazo[1,5-a]pyrazine framework, enabling the preparation of diverse derivatives with tailored properties.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of nitrogen-containing heterocycles. The compound serves as a valuable synthetic intermediate and pharmacological probe for understanding structure-activity relationships within the imidazopyrazine family. Its structural features, particularly the presence of the bromine substituent and benzyl group, provide opportunities for further chemical modifications through various cross-coupling reactions and substitution processes.
The tetrahydro nature of the pyrazine ring in this compound introduces additional complexity compared to fully aromatic systems, offering unique conformational flexibility that can influence binding interactions with biological targets. This structural characteristic has made tetrahydroimidazo[1,5-a]pyrazine derivatives particularly valuable in medicinal chemistry research, where the reduced aromatic character can modulate pharmacokinetic properties such as solubility and membrane permeability. Patent literature has specifically highlighted 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine compounds for their potential use in treating eating disorders, drinking disorders, sleep disorders, and cognitive dysfunctions.
Research investigations have demonstrated that modifications to the imidazo[1,5-a]pyrazine core can significantly impact biological activity profiles. The systematic study of structure-activity relationships has revealed that positional substitution patterns influence selectivity and potency against various therapeutic targets. The bromine atom at the 3-position in this compound serves as a versatile functional handle for further synthetic elaboration, enabling the preparation of libraries of related compounds for biological evaluation.
The following table summarizes key structural and chemical properties of this compound:
Current Research Landscape and Scientific Interest
The current research landscape surrounding this compound reflects a growing interest in heterocyclic compounds as privileged scaffolds for drug discovery. Contemporary investigations have focused on exploiting the unique pharmacological properties of imidazopyrazine derivatives, particularly their ability to interact selectively with specific receptor subtypes and enzyme targets. Recent studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as selective negative modulators of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors associated with transmembrane regulatory proteins, demonstrating subnanomolar potency and brain penetration capabilities.
Modern synthetic approaches have embraced advanced methodologies including regioselective metalation strategies, cyclocondensation reactions, and oxidative cyclization processes. These contemporary methods have enabled researchers to access previously challenging substitution patterns and to explore the chemical space around the imidazo[1,5-a]pyrazine core more comprehensively. The development of efficient synthetic routes has been particularly important for enabling structure-activity relationship studies that guide the optimization of biological activity profiles.
Current pharmaceutical research has identified imidazo[1,5-a]pyrazine derivatives as promising candidates for treating neurological disorders, with specific focus on their potential as antiepileptic agents. Preclinical studies have demonstrated that optimized compounds within this structural class can provide robust seizure protection in animal models while maintaining favorable pharmacokinetic properties. The ability to achieve selective modulation of specific receptor subtypes has positioned these compounds as potentially differentiated therapeutic agents compared to existing treatments.
Recent investigations have also explored the application of imidazo[1,5-a]pyrazine scaffolds in the development of selective Toll-like receptor antagonists, expanding the therapeutic potential of this heterocyclic framework beyond neurological applications. The structural diversity achievable through systematic modification of the core framework has enabled researchers to fine-tune selectivity profiles and optimize pharmacological properties for specific therapeutic indications.
The ongoing research interest in this compound and related compounds is further evidenced by continued synthetic methodology development and the exploration of novel applications in chemical biology. Contemporary studies continue to reveal new aspects of the structure-activity relationships governing the biological activities of these compounds, providing valuable insights for future drug discovery efforts targeting this important class of heterocyclic compounds.
Properties
IUPAC Name |
7-benzyl-3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-13-15-8-12-10-16(6-7-17(12)13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJQOTBHIMMPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624903 | |
| Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-08-6 | |
| Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
Step 1: Formation of Imidazo[1,5-a]pyrazine Core
The synthesis begins with the reaction of pyrazine-2-methylamine with acid anhydrides under controlled temperature (ice-water bath followed by room temperature stirring) to form an amide intermediate. This intermediate is then treated with phosphorus oxychloride and phosphorous pentoxide under reflux conditions to cyclize and form the imidazo[1,5-a]pyrazine core structure.
Step 2: Reduction to Tetrahydro Derivative
The imidazo[1,5-a]pyrazine derivative is subjected to catalytic hydrogenation in ethanol using palladium on carbon (Pd/C) as a catalyst. This step reduces the aromatic system to the tetrahydro form, yielding the tetrahydroimidazo[1,5-a]pyrazine substituted with desired groups at positions R1 and R3.
Step 3: Introduction of Benzyl and Bromine Substituents
The benzyl group at the 7-position is typically introduced via alkylation reactions using benzyl halides or benzyl derivatives. Bromination at the 3-position is achieved by halogenation reactions using halogenated succinimides (e.g., N-bromosuccinimide) in ethanol at room temperature, which selectively introduces the bromine atom at the desired position.
Step 4: Purification
The crude product is purified by extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure. Final purification is performed by silica gel column chromatography to isolate the pure 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Alternative Synthetic Details
Protection of amino groups during synthesis is achieved by reaction with di-tert-butyl dicarbonate in ethanol to form Boc-protected intermediates, which facilitates selective halogenation and further functionalization.
Carbonylation reactions under carbon monoxide atmosphere with cobalt octacarbonyl and chloroacetate in methanol can be employed to introduce ester functionalities on the tetrahydroimidazo[1,5-a]pyrazine scaffold, which can be hydrolyzed to acids or further derivatized.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Pyrazine-2-methylamine + acid anhydride | Ice-water bath → RT | 1-2 hours | Not specified | Controlled addition to avoid side reactions |
| Cyclization | Phosphorus oxychloride + phosphorous pentoxide | Reflux | Several hours | Not specified | Formation of imidazo[1,5-a]pyrazine core |
| Catalytic hydrogenation | Pd/C catalyst in ethanol | RT | Several hours | High | Reduction to tetrahydro derivative |
| Bromination | Halogenated succinimide in ethanol | RT | 2-3 hours | High | Selective bromination at 3-position |
| Purification | Extraction, drying, silica gel chromatography | RT | Variable | High | Isolation of pure compound |
The multi-step synthesis requires careful control of reaction conditions, especially temperature and reagent addition rates, to maximize yield and purity.
Hydrogenation conditions must be optimized to avoid over-reduction or incomplete reduction of the imidazo ring system.
Bromination using N-bromosuccinimide is preferred for its selectivity and mild conditions, minimizing side reactions and degradation.
Protecting groups such as Boc are essential for selective functionalization and to prevent unwanted reactions at amino sites during halogenation and other steps.
Purification by silica gel chromatography is effective in isolating the target compound with high purity, which is critical for subsequent biological testing and derivatization.
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Amide formation | Pyrazine-2-methylamine + acid anhydride | Intermediate formation | Amide intermediate |
| Cyclization | Phosphorus oxychloride + phosphorous pentoxide | Ring closure to imidazo core | Imidazo[1,5-a]pyrazine derivative |
| Catalytic hydrogenation | Pd/C in ethanol | Reduction to tetrahydro form | Tetrahydroimidazo derivative |
| Amino protection | Di-tert-butyl dicarbonate in ethanol | Protect amino groups | Boc-protected intermediate |
| Bromination | Halogenated succinimide in ethanol | Introduction of bromine | 3-Bromo substituted compound |
| Purification | Extraction, drying, chromatography | Isolation of pure compound | Pure this compound |
The preparation of this compound involves a well-defined multi-step synthetic route starting from pyrazine derivatives, proceeding through amide formation, cyclization, reduction, selective bromination, and purification. The process requires precise control of reaction conditions and the use of protecting groups to achieve high yields and purity. These methods are supported by detailed research findings and have been documented in patent literature and chemical databases, providing a robust framework for the synthesis of this compound for further pharmacological and chemical studies.
Chemical Reactions Analysis
7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development
The compound serves as a promising lead for the development of new therapeutic agents. Its unique imidazo[1,5-a]pyrazine structure allows for various modifications aimed at enhancing efficacy and reducing toxicity. Preliminary studies suggest that it may exhibit significant biological activities, including antimicrobial and anticancer properties.
Biological Activity
Research indicates that 7-benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine shows potential in various biological assays:
- Antimicrobial Activity: Exhibits effectiveness against certain bacterial strains.
- Anticancer Properties: Demonstrates cytotoxic effects on cancer cell lines.
These activities make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful optimization to yield high purity and yield of the target compound. The ability to synthesize derivatives allows researchers to explore variations that may enhance biological properties or alter pharmacological profiles.
Interaction Studies
Binding Affinity
Studies focusing on the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action. By examining how structural modifications influence binding interactions, researchers can identify pathways for drug optimization.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine depends on its specific interactions with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can trigger various cellular pathways and responses, which are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Example Compounds :
Comparison :
- Substituent Effects : The bromine atom in the target compound provides a reactive site for cross-coupling reactions, unlike the sulfonyl or aryl groups in 3f and 3g, which are more electron-withdrawing and may reduce reactivity .
- Biological Activity: Imidazo[1,5-a]pyrazines are known as kinase inhibitors (e.g., BMS-279700, a p56Lck inhibitor for anti-inflammatory applications) .
Triazolo[1,5-a]pyrazine Derivatives
Example Compounds :
Comparison :
- Synthetic Accessibility : Triazolo derivatives benefit from streamlined one-pot syntheses, whereas the target compound requires multistep optimization .
Pyrrolo[1,5-a]pyrazine Derivatives
Example Compounds :
Comparison :
- Aromatic vs. Aliphatic Substituents : The benzyl group in the target compound mimics the aromaticity of Eis inhibitors but introduces steric bulk, which may affect binding pocket accommodation .
- Halogen Effects : Bromine’s electronegativity may disrupt π-π stacking interactions crucial in Eis inhibition, suggesting divergent biological targets for the target compound .
Pyrazolo[1,5-a]quinoxaline TLR7 Antagonists
Example Compounds :
- Pyrazolo[1,5-a]quinoxaline Derivatives: Exhibit TLR7 antagonism (IC₅₀ = 8.2–10 µM) with optimal alkyl chain lengths (4–5 carbons) .
Comparison :
- Selectivity : Bromine’s presence may confer selectivity for targets beyond TLR7/8, such as kinases or phosphodiesterases .
Key Structural and Functional Insights
Biological Activity
7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 601515-08-6) is a heterocyclic compound notable for its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C₁₃H₁₄BrN₃
- Molecular Weight : 292.17 g/mol
- Structural Features : The compound features a bromine atom at the 3-position and a benzyl group at the 7-position of the tetrahydroimidazo framework, which influences its biological properties significantly .
Biological Activity
Preliminary studies indicate that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Its unique structure may enhance its efficacy compared to other similar compounds.
- Anticancer Potential : Initial research suggests that this compound may inhibit cancer cell proliferation. Further studies are needed to elucidate its mechanism of action and therapeutic potential in oncology.
- Neuroprotective Effects : There are indications that it may provide neuroprotection in certain models of neuronal injury, suggesting its potential use in treating neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,5-a]pyrazine core.
- Bromination at the 3-position.
- Introduction of the benzyl group at the 7-position.
Optimization of these steps is crucial for achieving high purity and yield .
Comparative Analysis
In comparison with structurally similar compounds, this compound displays unique biological activities due to its specific substitutions. Below is a table comparing it with related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Bromo-1-methylimidazo[1,2-a]pyridine | Brominated imidazole ring | Antimicrobial | Exhibits mutagenic properties |
| 3-Methyl-5,6-dihydroimidazo[1,2-a]pyridine | Methyl substitution | Anticancer | Known for lower toxicity |
| 7-Benzyl-5,6-dihydroimidazo[1,5-a]pyrazine | Lacks bromine | Antimicrobial | More hydrophobic than brominated analogs |
The unique combination of bromination and benzyl substitution in this compound distinguishes it from these similar compounds and could enhance its biological activity while providing avenues for further chemical modification .
Q & A
Q. What are the established synthetic routes for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized imidazo[1,5-a]pyrazine scaffold. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) are synthesized via bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key steps include:
- Protection : Introducing tert-butyloxycarbonyl (Boc) groups to stabilize reactive sites during bromination.
- Bromination : Optimizing reaction temperature (e.g., 0–25°C) and solvent (e.g., dichloromethane) to minimize side reactions.
- Deprotection : Acidic removal of Boc groups (e.g., HCl in dioxane) to yield the final compound.
Characterization relies on 1H/13C NMR (e.g., δ 8.38 ppm for aromatic protons) and HRMS to confirm molecular weight and purity .
Table 1 : Example Bromination Conditions and Yields
| Intermediate | Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Boc-protected | NBS | DCM | 0–25 | 85–90 |
| Free amine | Br₂ | THF | -10 | 60–65 |
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR detects aromatic protons (δ 7.5–8.5 ppm) and benzyl group signals (δ 4.5–5.5 ppm for CH₂). 13C NMR identifies carbonyl (δ 160–170 ppm) and quaternary carbons .
- Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 336.05) with <2 ppm error .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to avoid byproduct formation?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental optimization includes:
- Directed Metalation : Using directing groups (e.g., Boc) to guide bromination to the C3 position .
- Catalytic Systems : Transition metals (e.g., Pd catalysts) enhance selectivity in heteroaromatic bromination .
- Low-Temperature Reactions : Slowing reaction kinetics to favor thermodynamically stable products (e.g., -10°C in THF) .
Q. What computational strategies predict the compound’s reactivity in further functionalization (e.g., Suzuki coupling)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess steric accessibility of the bromine site for cross-coupling reactions. Evidence from similar imidazo-pyrazines shows that bulky substituents at C7 hinder Pd-mediated coupling .
- Docking Studies : Evaluate interactions with catalytic intermediates (e.g., Pd(0) complexes) to optimize ligand design .
- Reactivity Descriptors : Fukui indices (DFT-based) identify electrophilic/nucleophilic regions, guiding functionalization at C3 or C8 positions .
Q. How can contradictory NMR data between synthesized batches be systematically resolved?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Deuterated solvents (e.g., DMSO vs. CDCl₃) shift proton signals; always report solvent used .
- Impurity Profiles : HPLC-MS identifies trace byproducts (e.g., dehalogenated derivatives).
- Dynamic Processes : Variable-temperature NMR (e.g., 25–80°C) detects conformational equilibria (e.g., ring puckering in tetrahydroimidazo rings) .
Data Contradiction Analysis
Q. How to interpret conflicting yields reported for similar bromination protocols?
- Methodological Answer : Variations arise from:
- Substrate Purity : Impurities in starting materials (e.g., Boc-protected intermediates) reduce bromination efficiency.
- Oxygen Sensitivity : Radical bromination (e.g., NBS/light) requires inert atmospheres to prevent oxidation side reactions .
- Workup Procedures : Silica gel chromatography may degrade labile brominated products; alternative purification (e.g., recrystallization from hexane) improves recovery .
Experimental Design Considerations
Q. What in silico tools aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
